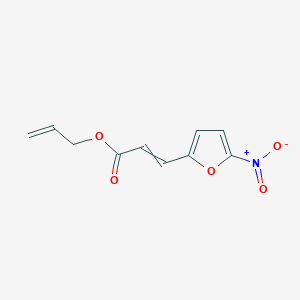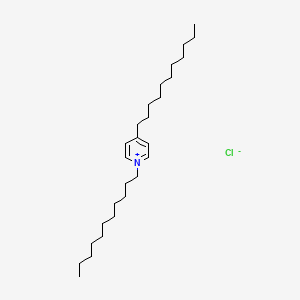
1,4-Diundecylpyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diundecylpyridin-1-ium chloride is a quaternary ammonium compound with a pyridinium core substituted with two undecyl chains at the 1 and 4 positions. This compound is known for its surfactant properties and is used in various applications, including industrial and scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diundecylpyridin-1-ium chloride typically involves the quaternization of pyridine with undecyl halides. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The general reaction scheme is as follows:
Starting Materials: Pyridine and undecyl bromide.
Reaction Conditions: Reflux in acetonitrile or ethanol.
Procedure: Pyridine is reacted with an excess of undecyl bromide in the presence of a base such as potassium carbonate. The reaction mixture is heated under reflux for several hours.
Product Isolation: The product is isolated by filtration, followed by washing with a suitable solvent and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
化学反应分析
Types of Reactions
1,4-Diundecylpyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the pyridinium compound.
Substitution: Various substituted pyridinium salts.
科学研究应用
1,4-Diundecylpyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and as a model compound for understanding membrane interactions.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
作用机制
The mechanism of action of 1,4-Diundecylpyridin-1-ium chloride involves its interaction with cell membranes. The undecyl chains insert into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This compound targets the lipid components of the membrane, causing increased permeability and eventual cell death.
相似化合物的比较
Similar Compounds
Cetylpyridinium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dodecylpyridinium chloride: A related compound with a shorter alkyl chain.
Benzalkonium chloride: A widely used disinfectant with similar antimicrobial properties.
Uniqueness
1,4-Diundecylpyridin-1-ium chloride is unique due to its specific substitution pattern and the length of its alkyl chains. This gives it distinct surfactant properties and makes it suitable for specialized applications where other compounds may not be as effective.
属性
CAS 编号 |
90162-21-3 |
|---|---|
分子式 |
C27H50ClN |
分子量 |
424.1 g/mol |
IUPAC 名称 |
1,4-di(undecyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C27H50N.ClH/c1-3-5-7-9-11-13-15-17-19-21-27-22-25-28(26-23-27)24-20-18-16-14-12-10-8-6-4-2;/h22-23,25-26H,3-21,24H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
QSIACKCAQDGUJL-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCC1=CC=[N+](C=C1)CCCCCCCCCCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dibutyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14376591.png)
![5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14376593.png)
![Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl-](/img/structure/B14376598.png)
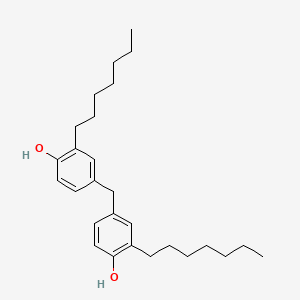

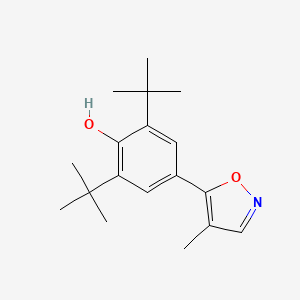
![2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14376641.png)
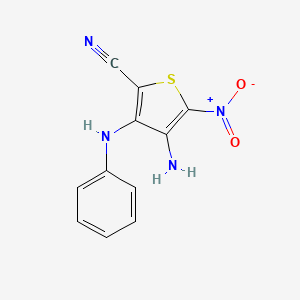
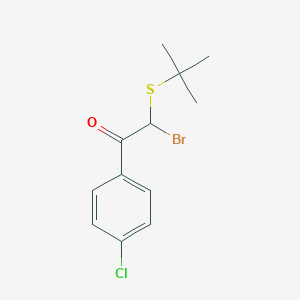
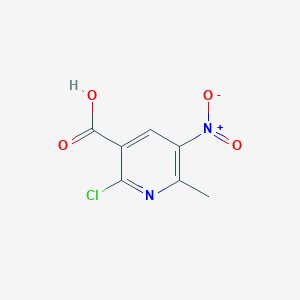

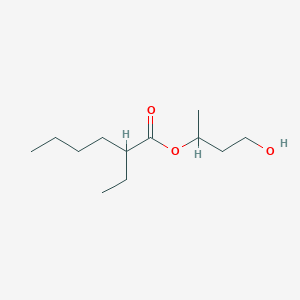
![1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione](/img/structure/B14376663.png)
